REACTION_CXSMILES
|
[CH2:1]([CH:5]1[CH2:7][O:6]1)CC=C.[CH3:8][C:9](=[CH:11][CH3:12])[CH3:10]>>[CH3:8][C:9]([CH3:10])=[CH:11][CH2:12][CH2:1][CH:5]1[CH2:7][O:6]1
|
Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
|
C(CC=C)C1OC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
catalyst 1
|
Quantity
|
0.057 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (0-10% EtOAc/n-hexane/silica)
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Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC1OC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |